4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde 4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 648449-22-3
VCID: VC15923509
InChI: InChI=1S/C15H17N3O/c1-11-4-6-18(7-5-11)15-13-8-12(9-19)2-3-14(13)16-10-17-15/h2-3,8-11H,4-7H2,1H3
SMILES:
Molecular Formula: C15H17N3O
Molecular Weight: 255.31 g/mol

4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde

CAS No.: 648449-22-3

Cat. No.: VC15923509

Molecular Formula: C15H17N3O

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde - 648449-22-3

Specification

CAS No. 648449-22-3
Molecular Formula C15H17N3O
Molecular Weight 255.31 g/mol
IUPAC Name 4-(4-methylpiperidin-1-yl)quinazoline-6-carbaldehyde
Standard InChI InChI=1S/C15H17N3O/c1-11-4-6-18(7-5-11)15-13-8-12(9-19)2-3-14(13)16-10-17-15/h2-3,8-11H,4-7H2,1H3
Standard InChI Key QRJCUEYCCGXNKV-UHFFFAOYSA-N
Canonical SMILES CC1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C=O

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure integrates a bicyclic quinazoline system (a fused benzene and pyrimidine ring) with a 4-methylpiperidine moiety and an aldehyde group. The quinazoline core provides a planar aromatic system, while the piperidine ring introduces stereochemical complexity. The aldehyde at position 6 serves as a reactive site for further derivatization .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC15H17N3O\text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}
Molecular Weight255.31 g/mol
CAS Registry Number648449-22-3
IUPAC Name4-(4-methylpiperidin-1-yl)quinazoline-6-carbaldehyde
SMILESCC1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C=O
InChI KeyQRJCUEYCCGXNKV-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Routes

Synthesis typically involves multi-step protocols:

  • Quinazoline Core Formation: Starting from 6-nitroquinazoline, reduction to 6-aminoquinazoline followed by formylation introduces the aldehyde group.

  • Piperidine Substitution: Nucleophilic aromatic substitution at position 4 of the quinazoline with 4-methylpiperidine under basic conditions (e.g., K2_2CO3_3 in DMF).

  • Purification: Column chromatography or recrystallization yields the final product, with reported purity >95%.

Key Challenges:

  • Regioselectivity in substitution reactions.

  • Stability of the aldehyde group during synthesis.

Reactivity Profile

The aldehyde group undergoes characteristic reactions:

  • Condensation: With amines to form Schiff bases.

  • Oxidation: To carboxylic acids using KMnO4_4.

  • Reduction: To hydroxymethyl groups via NaBH4_4 .

Computational and Structural Analysis

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • Electrostatic Potential: High electron density at the aldehyde oxygen and quinazoline N1 atom, suggesting nucleophilic attack sites .

  • Rotatable Bonds: Only two rotatable bonds (piperidine-C and aldehyde-C), indicating moderate conformational flexibility.

Molecular Docking Insights

Docking studies against kinase targets (e.g., EGFR) show favorable binding via:

  • Hydrogen bonding between the aldehyde oxygen and Thr766.

  • π-π stacking of the quinazoline ring with Phe699 .

Applications in Medicinal Chemistry

Neuropharmacological Prospects

The 4-methylpiperidine moiety, common in neuroactive compounds, suggests potential affinity for:

  • σ-1 Receptors: Implicated in neuroprotection and pain modulation .

  • Monoamine Transporters: Structural similarity to reboxetine (a norepinephrine reuptake inhibitor).

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